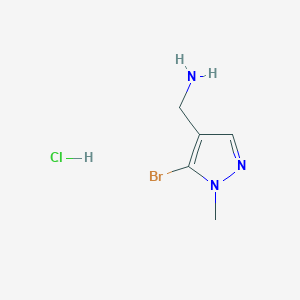

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride” is likely a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole with a brominating agent to introduce the bromo group at the 5-position, followed by a reaction with methanamine to introduce the methanamine group .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with a bromo group attached at the 5-position and a methanamine group attached at the 4-position .Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of other similar organic compounds, including reactions with acids, bases, and various organic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of various compounds for their antimicrobial activities. For example, a study on the design, synthesis, and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety highlights a multi-step synthetic route that starts from basic aromatic amines. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of incorporating heterocyclic moieties into antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Regioselective Halogenation

Another area of application is regioselective halogenation and carbodesilylation of pyrazoles. A study on the regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles presents methodologies for functionalizing pyrazoles at specific positions, which is crucial for the synthesis of complex molecules for materials science and pharmacology (Effenberger & Krebs, 1984).

Antiviral Activity

Compounds related to "(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride" have also been explored for their antiviral activities. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues revealed significant antiretroviral activities, suggesting the potential of pyrazole derivatives in developing new antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Novel Derivatives

The synthesis of novel derivatives with potential biological activities is another critical application. A study on the synthesis and biological evaluation of novel azetidine derivatives, including the preparation of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, underscores the importance of novel synthetic routes in discovering new therapeutic agents. These compounds displayed acceptable antibacterial and antifungal activities, demonstrating the broad potential of halogenated pyrazoles and related structures in drug discovery (Rao, Prasad, & Rao, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(5-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAIOCARRRYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)

![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2715481.png)

![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2715491.png)